3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with butyl isocyanate under reflux conditions, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as manganese dioxide can be used to oxidize the oxadiazole ring.
Major Products Formed:
- Substitution reactions can yield various substituted phenyl derivatives.
- Oxidation reactions can lead to the formation of oxadiazole N-oxides.
Scientific Research Applications
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole has been explored for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of liquid crystal materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria, leading to cell lysis.
Anticancer Activity: It interacts with specific enzymes and proteins involved in cell proliferation, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of an oxadiazole ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative shares the 4-bromophenyl group but differs in its heterocyclic core.
Uniqueness: 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole is unique due to its specific combination of a bromophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The unique structural features of oxadiazoles contribute to their potential as therapeutic agents in various medical fields, including oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines. For instance:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness.
The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and disruption of cell cycle progression. Flow cytometry assays have revealed that this compound can significantly increase the levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been evaluated for its antimicrobial effects.
Antibacterial and Antifungal Studies
A series of tests were conducted to assess the antibacterial and antifungal activities of this compound:
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Significant | 32 µg/mL |
Escherichia coli | Moderate | 64 µg/mL |
Candida albicans | Significant | 16 µg/mL |
These findings suggest that the compound possesses notable antimicrobial properties, making it a candidate for further development in treating infections .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of oxadiazoles, including this compound.
- Study on Anticancer Activity : A study published in Molecules reported that derivatives of oxadiazoles exhibited superior cytotoxic effects compared to traditional chemotherapeutics like doxorubicin. The study indicated that structural modifications could enhance their potency against specific cancer types .
- Antimicrobial Evaluation : Research published in Pharmaceuticals highlighted the synthesis and evaluation of various oxadiazole derivatives for their antimicrobial activity. The findings suggested that modifications in the phenyl ring significantly influenced their efficacy against bacterial strains .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMKFPRRLZZCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389221 |
Source
|
Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313536-71-9 |
Source
|
Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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